N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide
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Overview
Description
N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an acetylphenyl group, a dioxidotetrahydrothiophenyl moiety, and a glycinamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide typically involves multi-step organic reactions. One common method includes the reaction of 4-acetylphenylamine with glycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate. This intermediate is then reacted with 1,1-dioxidotetrahydrothiophene-3-carbonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its efficacy and safety.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The dioxidotetrahydrothiophenyl moiety is crucial for its binding affinity and specificity, while the glycinamide backbone facilitates its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
Uniqueness
N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dioxidotetrahydrothiophenyl moiety, in particular, differentiates it from other similar compounds, providing unique properties that are valuable in various applications.
Properties
Molecular Formula |
C15H19N3O5S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide |
InChI |
InChI=1S/C15H19N3O5S/c1-10(19)11-2-4-12(5-3-11)17-14(20)8-16-15(21)18-13-6-7-24(22,23)9-13/h2-5,13H,6-9H2,1H3,(H,17,20)(H2,16,18,21) |
InChI Key |
SCIAKGHALWLRTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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